REACTION_CXSMILES
|
[C:1](=[O:4])([O-:3])[O-].[Na+].[Na+].N#N.[C:9]([OH:13])(=[O:12])[CH:10]=[CH2:11].[C:14]1(C=CC(O)=C[CH:16]=1)O.[Cl:22][C:23]1[C:28]([CH2:29]Cl)=[C:27]([Cl:31])[C:26]([Cl:32])=[C:25]([CH2:33]Cl)[C:24]=1[Cl:35]>CN(C)C=O.O>[C:1]([O:3][CH2:29][C:28]1[C:23]([Cl:22])=[C:24]([Cl:35])[C:25]([CH2:33][O:12][C:9](=[O:13])[CH:10]=[CH2:11])=[C:26]([Cl:32])[C:27]=1[Cl:31])(=[O:4])[CH:14]=[CH2:16] |f:0.1.2|
|
Name
|
|
Quantity
|
14.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
20.3 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
41.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C(=C1CCl)Cl)Cl)CCl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 60°
|
Type
|
DISSOLUTION
|
Details
|
After dissolution
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed free of NaCl
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
C(C=C)(=O)OCC1=C(C(=C(C(=C1Cl)Cl)COC(C=C)=O)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |